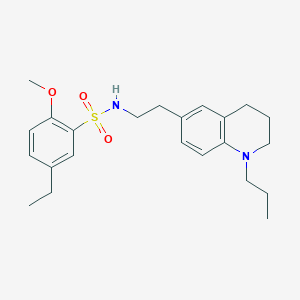

5-ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-4-14-25-15-6-7-20-16-19(8-10-21(20)25)12-13-24-29(26,27)23-17-18(5-2)9-11-22(23)28-3/h8-11,16-17,24H,4-7,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMHJAZSJUEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.53 g/mol

- CAS Number : Not yet assigned in the literature.

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antidiabetic properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. Research indicates that sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfamethoxazole | E. coli | 0.5 µg/mL |

| Sulfanilamide | S. aureus | 1.0 µg/mL |

| 5-Ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available in the literature.

Anti-inflammatory Activity

Recent studies have highlighted the role of phosphodiesterase (PDE) inhibitors in reducing inflammation. The compound may exhibit anti-inflammatory effects by inhibiting PDE enzymes, thereby increasing intracellular cyclic AMP levels, which can lead to reduced inflammatory responses.

Case Study: PDE Inhibition

A study involving a related sulfonamide demonstrated significant inhibition of PDE4, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that similar compounds could potentially exhibit comparable anti-inflammatory effects.

Neuroprotective Effects

The tetrahydroquinoline moiety present in the compound has been associated with neuroprotective effects in various models of neurodegeneration. Compounds with this structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Effects of Tetrahydroquinoline Derivatives

| Compound Name | Model Used | Observed Effect |

|---|---|---|

| Tetrahydroquinoline A | SH-SY5Y cells | Reduced apoptosis and oxidative stress |

| This compound | TBD | TBD |

The proposed mechanisms of action for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : Enhancing cyclic nucleotide levels can lead to downstream effects on gene expression related to inflammation and cell survival.

- Direct Interaction with Cellular Components : Potential binding to receptors or cellular structures affecting cellular functions.

Q & A

(Basic) What synthetic strategies are recommended for the preparation of 5-ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core. Critical steps include:

- Sulfonamide Coupling: React the tetrahydroquinoline derivative (e.g., 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine) with 5-ethyl-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Use triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via TLC or HPLC .

- Optimization: Control temperature (0–25°C) during sulfonylation to minimize side reactions. Solvent choice (polar aprotic solvents like DMF) enhances solubility of intermediates .

(Advanced) How can structural ambiguities in NMR or crystallographic data for this compound be resolved?

Methodological Answer:

Ambiguities arise from overlapping signals (e.g., ethyl/methoxy protons) or disorder in the tetrahydroquinoline ring. Strategies include:

- X-ray Crystallography: Use SHELXL for refinement. Collect high-resolution data (≤1.0 Å) to resolve torsional angles and hydrogen bonding. SHELX’s robust algorithms handle partial occupancy and twinning .

- Complementary Techniques: Combine -DEPT NMR with HSQC to assign quaternary carbons. For crystallographic disorder, apply restraints or refine alternate conformers .

(Basic) What analytical methods are most reliable for assessing the purity and stability of this sulfonamide?

Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. MS confirms molecular ion ([M+H]⁺ at m/z 442.2) and degredants .

- Thermogravimetric Analysis (TGA): Monitor thermal stability (heating rate 10°C/min under N₂). Stability ≤200°C indicates suitability for high-temperature applications .

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

(Advanced) How can researchers address contradictory solubility data reported for this compound across different solvents?

Methodological Answer:

Contradictions may stem from polymorphic forms or solvent polarity effects. Systematic approaches:

- Solvent Screening: Test solubility in DMSO, methanol, and chloroform using UV-Vis (λ_max ~270 nm). Centrifuge suspensions (10,000 rpm, 10 min) to separate undissolved material .

- Powder X-ray Diffraction (PXRD): Compare diffraction patterns of recrystallized samples to identify polymorphs influencing solubility .

- DSC Analysis: Detect melting point variations (>5°C differences suggest polymorphism) .

(Advanced) What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., COX-2 or kinase targets) with protonation states optimized at pH 7.4. Validate docking poses with MD simulations (100 ns) to assess binding stability .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., ethyl vs. methyl groups) to guide SAR studies .

(Basic) What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase, serotonin receptors) .

- Assay Conditions: Use PBS (pH 7.4) or DMEM + 10% FBS. Include controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Dose-Response Curves: Test 0.1–100 µM concentrations. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted for analogs of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified ethyl/methoxy groups (e.g., isopropyl, ethoxy) using parallel synthesis .

- High-Throughput Screening (HTS): Test 96-well plates against a panel of targets (e.g., GPCRs, kinases). Use Z’-factor >0.5 to validate assay robustness .

- Multivariate Analysis: Apply PCA or PLS to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .

Notes on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.